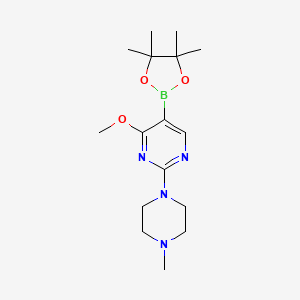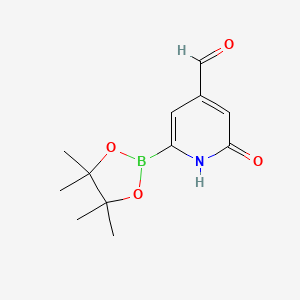
3,5-Diaminopyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diaminopyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two amino groups at the 3rd and 5th positions and an aldehyde group at the 2nd position on the pyridine ring. It is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbaldehyde typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction reactions. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3,5-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aldehydes, ketones.
Major Products Formed:
Oxidation: 3,5-Diaminopyridine-2-carboxylic acid.
Reduction: 3,5-Diaminopyridine-2-methanol.
Substitution: Schiff bases.
科学的研究の応用
3,5-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-Diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can form Schiff bases with amino acids and proteins, potentially altering their function and activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
2,3-Diaminopyridine: Similar in structure but lacks the aldehyde group at the 2nd position.
3,4-Diaminopyridine: Similar in structure but has amino groups at the 3rd and 4th positions instead of the 3rd and 5th positions.
2,6-Diaminopyridine: Similar in structure but has amino groups at the 2nd and 6th positions
Uniqueness: 3,5-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amino groups and an aldehyde group on the pyridine ring, which imparts distinct reactivity and potential for forming various derivatives. This structural uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
3,5-diaminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,7-8H2 |
InChIキー |
JOBLGQPXZCTDDZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1N)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)



![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)








